

In Silico Docking of Indole-Thiazole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico docking studies of various indole-thiazole derivatives. It includes a summary of their performance against different biological targets, supported by experimental data and detailed methodologies.

Indole-thiazole hybrids represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. In silico molecular docking has emerged as a crucial tool in the rational design and discovery of novel drug candidates, allowing for the prediction of binding affinities and interactions between these derivatives and their biological targets. This guide summarizes key findings from recent studies to facilitate comparison and guide future research.

Comparative Docking Performance of Indole-Thiazole Derivatives

The following table summarizes the quantitative data from various in silico docking studies, showcasing the performance of different indole-thiazole derivatives against a range of biological targets implicated in cancer, infectious diseases, and neurological disorders.

Derivative Class	Target Protein(s)	Key Findings & Docking Scores	Reference(s)
Thiazole-Indole-Isoxazole Amides	STAT2 SH2 domain, B helix DNA dodecamer	Showned significant binding affinity. Compound with 3,5-diOCH substitution on the phenyl ring had a dock score of -8.14 kcal/mol against STAT2.[1]	[1][2]
4-(Indol-3-yl)thiazole-2-amines and Acylamines	E. coli MurB, CYP51	Docking studies suggested E. coli MurB inhibition for antibacterial activity and CYP51 inhibition for antifungal activity. [3]	[3]
Indole-based Thiophenes, Thiazolidine-4-ones, and 1,3,4-Thiadiazoles	DNA gyrase B	Compounds 2, 4, 6a, and 6c showed good binding energy and favorable interactions with DNA gyrase B.[4]	[4]
Indole-1,3,4-Thiadiazole Derivatives	Human pancreatic alpha-amylase (PDB ID: 4W93), Lipoxxygenase	Compounds interacted with key amino acid residues (ASP197, GLU240, TYR151), similar to the reference drug acarbose.[5]	[5]
Indole-1,2,4-Triazole Hybrids	Protein Kinase C theta (PKC-θ), AKT1, PI3K, VEGFR2	Inverse docking identified these kinases as probable targets. Subsequent docking showed good	[6]

		binding affinities with AKT1 kinase.[6]
Indole-based Thiadiazole Derivatives	Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)	Analogue 8 was the most potent inhibitor for both enzymes, with IC50 values of $0.15 \pm 0.050 \mu\text{M}$ (AChE) and $0.20 \pm 0.10 \mu\text{M}$ (BChE).[7][8][9]
Acetylenic Mannich Bases of Isatin–Thiazole	Cytochrome P450 14-alpha-sterol demethylase (PDB ID: 1EA1), Topoisomerase IV (PDB ID: 5EIX)	Compound AM1 had the highest docking score of -7.9 against 1EA1, and compound AM3 had the highest score of -4.512 against 5EIX.[10]
N-substituted Thiazole Derivatives	FabH	Derivatives S2, S5, S6, S7, S8, and S9 exhibited excellent mol dock scores ranging from -102.612 to -144.236.[11]
2-[2-[4-Hydroxy-3 substituted benzylidene]hydraziny l]-thiazole-4[5H]	VEGFR-2	Compound 4c showed promising antiproliferative activity and was evaluated against VEGFR-2.[12]

Experimental Protocols: A General Overview

While specific parameters may vary between studies, a general workflow for in silico docking of indole-thiazole derivatives can be outlined.

1. Ligand and Protein Preparation:

- **Ligand Preparation:** The 3D structures of the indole-thiazole derivatives are typically sketched using chemical drawing software and then optimized using computational chemistry tools. This process involves energy minimization to obtain a stable conformation.
- **Protein Preparation:** The 3D structure of the target protein is retrieved from a protein database like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site for docking is identified, often based on the location of a co-crystallized ligand or through prediction algorithms.

2. Molecular Docking Simulation:

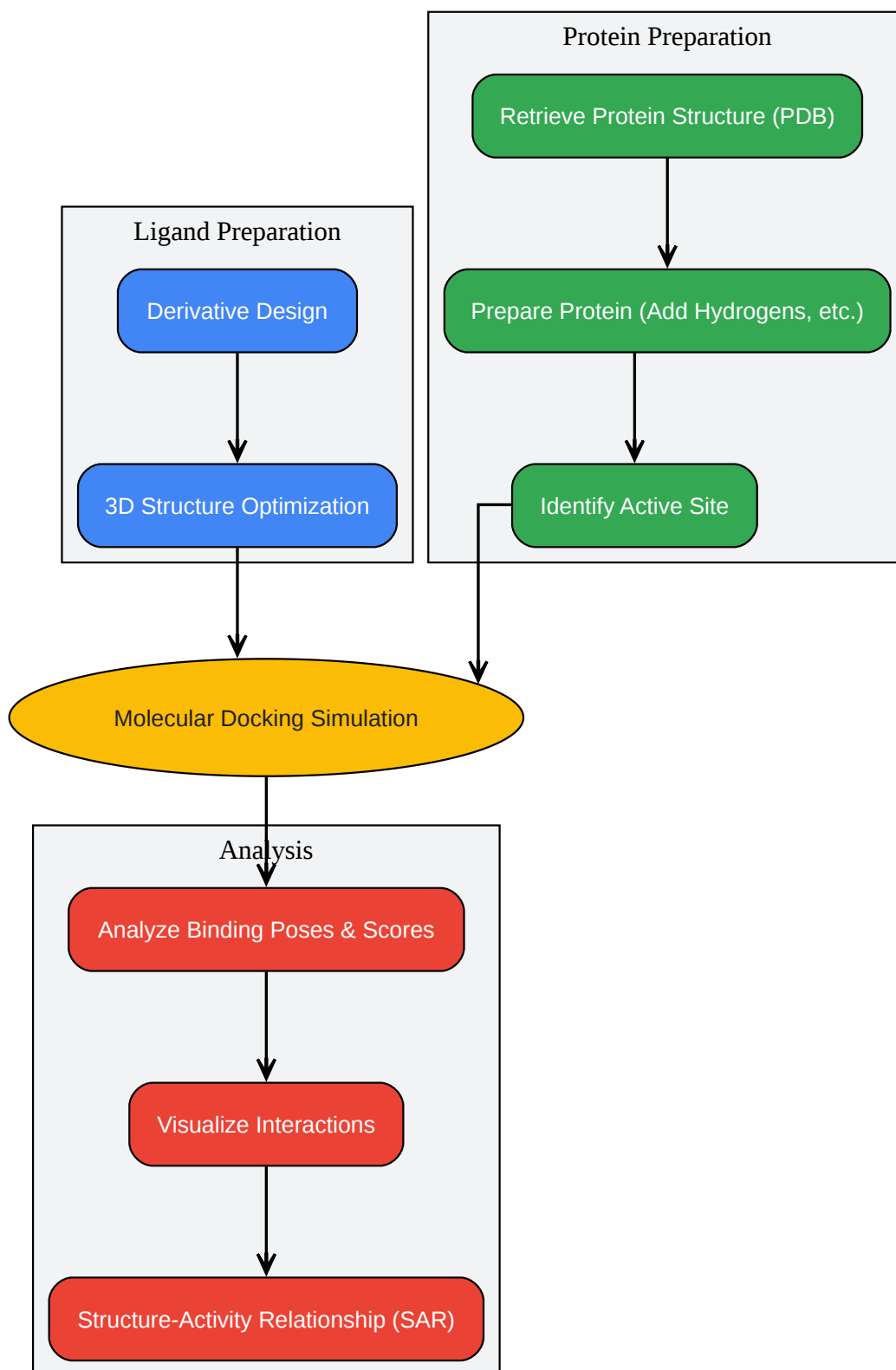
- Docking software (e.g., AutoDock, Schrödinger Maestro, MOE) is used to predict the preferred orientation of the ligand when bound to the protein's active site.
- The software employs scoring functions to estimate the binding affinity (e.g., in kcal/mol). These scoring functions consider various interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

3. Analysis of Docking Results:

- The docking results are analyzed to identify the best binding poses based on the docking scores and the nature of the interactions with key amino acid residues in the active site.
- Visualization of the docked complexes helps in understanding the structure-activity relationships (SAR) and provides insights for further optimization of the ligand structure.

Visualizing the In Silico Docking Workflow

The following diagram illustrates the typical workflow for an in silico molecular docking study.



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Caption: General workflow of in silico molecular docking studies.

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